Bis(1-chlorocyclohexyl)diazene
Description
Bis(1-chlorocyclohexyl)diazene is a halogenated diazene compound featuring two 1-chlorocyclohexyl groups connected via a diazene (N=N) backbone. The chlorine substituents on the cyclohexyl rings enhance its stability and influence its solubility in organic solvents.
Properties
CAS No. |
57908-42-6 |
|---|---|
Molecular Formula |
C12H20Cl2N2 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
bis(1-chlorocyclohexyl)diazene |
InChI |
InChI=1S/C12H20Cl2N2/c13-11(7-3-1-4-8-11)15-16-12(14)9-5-2-6-10-12/h1-10H2 |
InChI Key |
YYGCUDKXDXKYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=NC2(CCCCC2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(1-chlorocyclohexyl)diazene belongs to a family of halogenated cyclohexane derivatives and diazenes. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Properties of this compound and Analogs
Key Findings:
Halogen Influence: The chlorine substituents in this compound increase molecular weight and steric hindrance compared to non-halogenated diazenes like AIBN. This enhances thermal stability but reduces radical initiation efficiency . Brominated analogs (e.g., (Bromomethyl)cyclohexane) exhibit higher leaving-group ability in substitution reactions, whereas chlorine derivatives may favor elimination pathways.
Functional Group Reactivity :
- The diazene group in this compound enables homolytic cleavage under heat or UV light, generating cyclohexyl radicals. This contrasts with dichloroalkanes (e.g., 1,2-dichlorocyclohexane), which lack radical-generating capacity .
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